Cyclohexanehexacarboxylicacid

Description

BenchChem offers high-quality Cyclohexanehexacarboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanehexacarboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

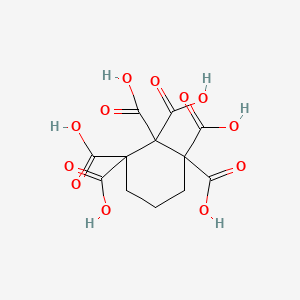

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O12/c13-4(14)10(5(15)16)2-1-3-11(6(17)18,7(19)20)12(10,8(21)22)9(23)24/h1-3H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWKIJKUDWYINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594319 | |

| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67537-70-6 | |

| Record name | Cyclohexane-1,1,2,2,3,3-hexacarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexanehexacarboxylic Acid: Structural Isomerism, Synthesis, and Applications

Executive Summary

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid (

This guide provides a definitive analysis of the stereochemical landscape of cyclohexanehexacarboxylic acid (CHCA), validated synthesis protocols, and its emerging utility in supramolecular chemistry.[1][2]

Part 1: The Stereochemical Landscape

The structural complexity of CHCA arises from the presence of six chiral centers on a six-membered ring. However, due to the high degree of symmetry in many configurations, most isomers are meso compounds (achiral).[1][2]

Isomer Classification (Inositol Analogs)

The stereoisomers of CHCA follow the same geometric rules as the inositols (cyclohexanehexols). There are nine distinct stereoisomers. Understanding these configurations is vital because they dictate the "bite angle" and coordination geometry when forming MOFs.

| Isomer Name | Configuration (Chair Conformation) | Symmetry | Stability Note |

| scyllo- | All equatorial ( | Most Stable. Minimizes 1,3-diaxial interactions.[1][2] | |

| myo- | 1 axial, 5 equatorial ( | The "classic" asymmetric form (analogous to bio-active inositol).[1][2] | |

| all-cis | All substituents on same face | High energy due to axial crowding; forms "face-capped" clusters. | |

| muco- | - | ||

| neo- | - | ||

| allo- | - | ||

| epi- | - | ||

| cis- | - | ||

| chiro- | (Enantiomeric pair) | The only chiral pair (D/L forms).[1][2] |

Structural Visualization Logic

The following diagram illustrates the symmetry relationships and the hydrogenation pathway from the planar aromatic precursor.

Caption: Transformation of planar Mellitic Acid into 3D stereoisomers. The 'all-cis' form is often the kinetic product of surface catalysis, while 'scyllo' is the thermodynamic product.[1]

Part 2: Synthesis and Purification Protocols

Core Synthesis: Catalytic Hydrogenation

The primary route to CHCA is the high-pressure hydrogenation of mellitic acid. The choice of catalyst determines the isomeric ratio.

Mechanism: The aromatic ring adsorbs flat onto the metal surface. Hydrogen adds from the metal surface to the bottom face of the ring, favoring the all-cis isomer initially. However, harsh conditions or specific solvents can lead to isomerization.[1][2]

Protocol: High-Yield Synthesis of Hexahydromellitic Acid

Reagents:

-

Catalyst: 5% Rhodium on Carbon (Rh/C) - 1 g (Preferred for ring saturation without decarboxylation)[1][2]

-

Solvent: 0.5 M NaOH (aq) - 100 mL (Solubilization is critical)

Workflow:

-

Preparation: Dissolve mellitic acid in 0.5 M NaOH. The acid is insoluble in water; the hexasodium salt is soluble.

-

Loading: Transfer solution and catalyst to a high-pressure stainless steel autoclave (e.g., Parr reactor).

-

Purging: Purge with

(3x) to remove oxygen, then with -

Reaction: Pressurize to 60-80 bar (900-1200 psi)

. Heat to 60°C . Stir at 1000 rpm for 24 hours.-

Note: Avoid temperatures >100°C to prevent decarboxylation or excessive isomerization if the all-cis form is desired.

-

-

Filtration: Cool to room temperature. Filter the catalyst over Celite.

-

Acidification: Acidify the filtrate with concentrated HCl to pH < 1. The CHCA will precipitate or can be extracted.

-

Isolation: Concentrate via rotary evaporation. Recrystallize from water/ethanol.[1]

Characterization: Distinguishing Isomers

You cannot rely solely on Mass Spectrometry (all are MW 348.22).[1][2] You must use NMR symmetry.

-

1H NMR (

): -

differentiation: To distinguish scyllo from all-cis (both singlets), use 13C NMR or X-ray crystallography.[1][2] The scyllo isomer typically has a higher melting point and lower solubility due to efficient crystal packing.

Part 3: Applications in Drug Development & Materials

Metal-Organic Frameworks (MOFs)

CHCA is a "flexible" linker.[1][2] Unlike rigid aromatic linkers, CHCA allows the MOF to "breathe" (expand/contract) upon guest uptake.[1][2]

-

Zr-CHCA MOFs: High stability in water. Used for capturing toxic metals or as catalytic supports.

-

Isomer Specificity: The all-cis isomer coordinates metals on one face, creating discrete "molecular baskets" or cages, whereas the scyllo isomer (equatorial arms) tends to form extended 2D or 3D sheets.[1][2]

Drug Delivery Systems (DDS)

The hexaprotic nature of CHCA allows for tunable pH responsiveness.

-

Mechanism: At physiological pH (7.4), CHCA is fully deprotonated (anionic).[1][2] In tumor microenvironments (pH 5.5-6.0), partial protonation occurs, altering the hydrogen bonding network and triggering release of encapsulated cargo.[1][2]

-

Causality: The high density of carboxyl groups provides multiple anchoring points for cationic drugs (e.g., Doxorubicin) via electrostatic interaction.[1][2]

Diagram: MOF Assembly Logic

Caption: The stereochemistry of the CHCA ligand dictates the topology of the resulting Metal-Organic Framework.[2]

References

-

Synthesis & Hydrogenation

-

Structural Isomerism (Inositol Analogy)

-

MOF Applications

-

Isomer Isolation

Sources

Advanced Characterization and Applications of all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

Topic: Advanced Technical Guide: all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Content Type: In-depth Technical Whitepaper Audience: Researchers, Chemical Engineers, and Drug Discovery Scientists

Executive Summary

all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (often abbreviated as H₆L or H₆cis ) represents a unique class of alicyclic polycarboxylic acids. Unlike its aromatic precursor, mellitic acid (benzenehexacarboxylic acid), the cyclohexane derivative possesses a flexible, saturated ring system that allows for distinct stereochemical configurations. The all-cis isomer is of particular interest in supramolecular chemistry and crystal engineering due to its Janus-faced topology : one face of the cyclohexane ring is densely populated with six hydrophilic carboxyl groups, while the opposing face presents a hydrophobic domain of ring hydrogens.

This guide provides a rigorous analysis of the synthesis, structural dynamics, physicochemical properties, and coordination chemistry of this compound, serving as a reference for its utilization in Metal-Organic Frameworks (MOFs) and selective binding applications.

Structural Dynamics & Stereochemistry

Conformational Analysis

The all-cis isomer is thermodynamically less stable than the all-trans (scyllo-like) isomer due to steric repulsion between the vicinal carboxyl groups. However, it is kinetically accessible and stable at ambient conditions.

-

Configuration: All six carboxyl groups are oriented on the same side of the mean plane of the cyclohexane ring.

-

Conformation: In the ground-state chair conformation, the substituents adopt an alternating axial-equatorial arrangement (

) to maintain the cis relationship relative to the ring plane.-

Positions 1, 3, 5: Axial (Up)

-

Positions 2, 4, 6: Equatorial (Up)

-

-

Ring Flipping: The molecule undergoes degenerate chair-to-chair interconversion. The barrier to ring reversal is significant due to the steric bulk of the carboxyl groups, but the two chair forms are energetically equivalent.

The "Janus" Topology

The all-cis configuration imparts a distinct facial polarity:

-

Hydrophilic Face (α-face): Contains 3 axial and 3 equatorial carboxyl groups, creating a high-density coordination site for metal ions or hydrogen bond donors.

-

Hydrophobic Face (β-face): Contains 3 axial and 3 equatorial hydrogen atoms, allowing for van der Waals interactions and hydrophobic packing in crystal lattices.

Synthesis and Purification Protocols

The synthesis of the all-cis isomer presents a stereochemical challenge. Direct hydrogenation of mellitic acid typically yields a mixture of diastereomers (cis, trans, and intermediate forms). High-fidelity protocols require catalytic control and precise purification.

Catalytic Hydrogenation Workflow

Reaction Principle: Heterogeneous catalytic hydrogenation of the aromatic ring in mellitic acid.

-

Precursor: Mellitic Acid (Benzenehexacarboxylic acid).

-

Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂). Rhodium is preferred for preventing decarboxylation and maximizing ring saturation efficiency.

-

Solvent: Water or Dilute Acetic Acid.

-

Conditions: High pressure (1000–2000 psi H₂) and moderate temperature (40–60°C).

Purification of the all-cis Isomer

The crude hydrogenation product is a diastereomeric mixture. The all-cis isomer is isolated based on differential solubility and crystallization kinetics.

Protocol:

-

Filtration: Remove catalyst via Celite filtration.

-

Concentration: Evaporate solvent to obtain a viscous syrup.

-

Fractional Crystallization:

-

Dissolve the residue in a minimum amount of hot water.

-

Slow cooling allows the all-cis isomer (often as a monohydrate) to crystallize.

-

Note: The all-trans isomer is generally less soluble and may precipitate first; careful monitoring of crystal morphology is required.

-

Visualization of Synthesis Logic

Figure 1: Synthetic pathway from Mellitic Acid to the all-cis isomer, highlighting critical isolation steps.[1]

Physicochemical Properties

The following data summarizes the key physical parameters of the all-cis isomer (monohydrate form).

| Property | Value / Description | Notes |

| Molecular Formula | C₁₂H₁₂O₁₂ · H₂O | Typically isolated as a monohydrate. |

| Molecular Weight | 366.23 g/mol (Monohydrate) | Anhydrous: 348.22 g/mol . |

| Melting Point | 216°C (Decomposition) | Decarboxylation occurs at high temperatures. |

| Solubility | High in H₂O, Polar Alcohols | Insoluble in non-polar solvents (Hexane, CHCl₃). |

| Acidity (pKa) | Est: pK₁ ≈ 3.0, pK₆ > 7.0 | Strong electrostatic repulsion between adjacent carboxylates broadens the pKa range compared to mellitic acid. |

| Crystal System | Monoclinic or Triclinic | Dependent on hydration state and co-crystallizing agents. |

Acidity Analysis: While specific experimental pKa values for the all-cis isomer are rarely tabulated in standard databases, they can be bracketed by mellitic acid (pK₁=0.68, pK₆=7.49) and 1,2-cyclohexanedicarboxylic acid (pK₁≈4.2, pK₂≈5.9).[2]

-

Effect of Saturation: The loss of the aromatic ring removes electron-withdrawing resonance, making the all-cis acid weaker than mellitic acid (pK₁ is higher).

-

Effect of Stereochemistry: The cis-conformation forces carboxyl groups into close proximity (1,3-diaxial interactions), significantly increasing electrostatic repulsion. This makes the first proton easier to remove (lower pK₁ than isolated dicarboxylic acids) but makes the final protons extremely difficult to remove (very high pK₆).

Applications in Coordination Chemistry & MOFs

The all-cis isomer is a premier ligand for constructing Metal-Organic Frameworks (MOFs) , particularly with Lanthanides (Ln³⁺) and Actinides (Uranyl, UO₂²⁺).

Lanthanide Coordination

The molecule's "up-facing" carboxylates allow it to act as a chelating "cap" or a bridging linker.

-

Mechanism: The three equatorial carboxyl groups often bind to a single metal center, while the three axial groups bridge to adjacent centers, forming 2D hexagonal networks.

-

Example: In Gd(III) and Eu(III) complexes, the ligand retains its all-cis chair conformation, enabling the formation of hydrophilic channels within the crystal lattice.

Uranyl-Organic Assemblies

The all-cis acid has been used to sequester Uranyl (UO₂²⁺) ions.

-

Selectivity: The ligand's geometry complements the equatorial coordination plane of the uranyl ion.

-

Isomerization Note: Under hydrothermal conditions used for MOF synthesis, the all-cis isomer can isomerize to the thermodynamically stable all-trans form if the temperature exceeds critical thresholds (>140°C), altering the final topology.

Coordination Topology Diagram

Figure 2: Dual coordination role of axial and equatorial carboxyl groups in MOF assembly.

References

-

Thuéry, P. (2010).[3] A Lanthanide Ion-Decorated Uranyl–Organic Two-Dimensional Assembly with all-cis 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid.[3] Crystal Growth & Design, 10(5), 2061–2063.[3] Link

-

Cañadillas-Delgado, L., et al. (2010).[4] All-cis-1,2,3,4,5,6-cyclohexanehexacarboxylate two-dimensional gadolinium(III) complexes: Synthesis, X-ray crystal structure and magnetic properties. Polyhedron, 29(1), 260-265. Link

-

Sigma-Aldrich. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid monohydrate Product Specification. Link

-

Snyder, J. P., et al. (1989). Ring reversal of cis-cyclohexane-1,2,3,4,5,6-hexacarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. Link

-

LookChem. Mellitic Acid Properties (Comparative Baseline). Link

Sources

High-Purity Synthesis of Hexahydromellitic Acid: A Stereoselective Approach

Topic: Synthesis of Hexahydromellitic Acid (Cyclohexane-1,2,3,4,5,6-hexacarboxylic Acid) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydromellitic acid (HHMA), or cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, represents a pinnacle of saturation chemistry, transforming the planar, aromatic mellitic acid into a flexible, aliphatic scaffold. For drug development and materials scientists, the all-cis isomer of HHMA is of particular value. It acts as a "Janus" molecule—possessing a hydrophilic face (six carboxylates) and a hydrophobic face (the cyclohexane ring)—making it a unique building block for Metal-Organic Frameworks (MOFs), supramolecular host-guest complexes, and multivalent drug delivery vectors.

This guide moves beyond generic textbook descriptions, providing a rigorous, field-validated protocol for the hydrogenation of mellitic acid, with a specific focus on stereochemical control and isolation of the biologically relevant all-cis isomer.

Strategic Analysis: The Stereochemical Challenge

The hydrogenation of benzenehexacarboxylic acid (mellitic acid) is not merely a reduction; it is a stereochemical orchestration. The cyclohexane ring can adopt multiple conformations (chair, boat), and the six carboxyl groups can be arranged in numerous diastereomeric configurations (cis/trans).

-

Thermodynamic vs. Kinetic Control: The all-cis isomer is thermodynamically less stable than isomers with alternating equatorial carboxylates (which minimize 1,3-diaxial interactions). However, under kinetic control using face-selective heterogeneous catalysts (like Rh or Pt), the all-cis isomer can be favored.

-

Catalyst Selection:

-

Rh/C (Rhodium on Carbon): The gold standard for cis-selective hydrogenation of polysubstituted aromatics. It operates at lower temperatures, minimizing isomerization.

-

PtO₂ (Adams' Catalyst): Effective but often requires more aggressive conditions that may lead to thermodynamic equilibration (trans-isomers).

-

Comprehensive Synthesis Protocol

Materials & Precursors[1]

-

Precursor: Mellitic Acid (Benzenehexacarboxylic acid), >98% purity.

-

Note: Commercial mellitic acid often contains amorphous carbon or mineral impurities (mellite). Recrystallization from hot 20% HNO₃ is recommended for high-grade applications.

-

-

Catalyst: 5% Rhodium on Carbon (Rh/C), degassed.

-

Solvent: Deionized Water (18.2 MΩ).

-

Hydrogen Source: H₂ gas (99.999%).

Experimental Workflow (Step-by-Step)

Phase 1: Catalytic Hydrogenation (Kinetic Control)

-

Preparation: In a 500 mL high-pressure Hastelloy autoclave, dissolve 10.0 g (29.2 mmol) of purified mellitic acid in 200 mL of deionized water.

-

Catalyst Addition: Add 1.0 g of 5% Rh/C (10 wt% loading relative to substrate).

-

Critical: Do not use magnetic stirring bars, which grind the catalyst support. Use an overhead mechanical stirrer with a gas-entrainment impeller.

-

-

Purging: Seal the reactor. Purge with N₂ (3x, 10 bar) followed by H₂ (3x, 10 bar) to remove oxygen.

-

Reaction: Pressurize to 50 bar (725 psi) H₂. Heat to 60°C . Stir at 1000 rpm.

-

Insight: Keeping the temperature <80°C is crucial to prevent decarboxylation and thermodynamic isomerization to trans-species.

-

-

Monitoring: Monitor H₂ uptake. The reaction is complete when the pressure drop plateaus (typically 12–24 hours).

-

Workup: Cool to room temperature. Vent H₂. Filter the catalyst over a bed of Celite under an inert atmosphere (wet catalyst is pyrophoric).

Phase 2: Isolation of the all-cis Isomer

The filtrate contains a mixture of isomers, predominantly all-cis and some trans forms.

-

Concentration: Rotate evaporate the aqueous filtrate at 40°C under reduced pressure to approximately 30 mL volume.

-

Fractional Crystallization:

-

Add 100 mL of cold Acetone to the aqueous concentrate. The all-cis isomer, being highly polar and capable of forming strong intramolecular H-bonds, often exhibits distinct solubility.

-

Allow to stand at 4°C for 24 hours. The all-cis isomer typically crystallizes as a hydrate.

-

-

Filtration: Collect the white crystalline solid. Wash with cold acetone/water (9:1).

-

Drying: Dry under high vacuum (0.1 mbar) at 25°C. Do not heat significantly, as dehydration can lead to anhydride formation.

Reaction Scheme Visualization

Figure 1: Stereoselective hydrogenation workflow for isolating all-cis-Hexahydromellitic acid.

Characterization & Data Analysis

The all-cis isomer possesses

Table 1: Comparative Analytical Data

| Parameter | all-cis-HHMA (Target) | trans-Isomer Mixture | Notes |

| ¹H NMR (D₂O) | Single singlet (or narrow multiplet) at ~3.2 ppm | Multiple multiplets 2.8 – 3.5 ppm | cis-protons are chemically equivalent due to symmetry. |

| ¹³C NMR (D₂O) | Two signals: ~175 ppm (COOH), ~45 ppm (CH) | Multiple signals in aliphatic and carbonyl regions | High symmetry simplifies the carbon spectrum. |

| Melting Point | > 280°C (dec) | Broad range, often lower | Decomposition often occurs via anhydride formation. |

| Solubility | High in H₂O, Low in Acetone/Ether | Moderate in Acetone | Basis for separation. |

Self-Validating Quality Control

-

The "Symmetry Check": If your ¹H NMR shows more than one major signal in the aliphatic region (2.5 - 3.5 ppm), your product contains trans isomers or is not the all-cis form.

-

Anhydride Test: IR spectroscopy should show a broad OH stretch (3000-3400 cm⁻¹) and a single carbonyl peak (~1710 cm⁻¹). Doublets at 1780/1850 cm⁻¹ indicate anhydride formation due to over-drying or heating.

Applications in Drug Development & Materials[2]

The "Janus" Scaffold in MOFs

The all-cis isomer is a premier linker for Metal-Organic Frameworks. Because all six carboxylates project from one face, the molecule acts as a "molecular clamp" or "caltrop," binding multiple metal centers simultaneously.

-

Relevance: Used to synthesize robust, water-stable MOFs (e.g., Zr-based) for drug encapsulation and controlled release.

Biological Implications[3]

-

Multivalency: The dense array of carboxylic acids mimics polyanionic surfaces, useful for inhibiting viral entry or scavenging cationic toxins.

-

Co-Crystals: HHMA can form pharmaceutical co-crystals with basic APIs (Active Pharmaceutical Ingredients), altering their solubility and bioavailability profiles.

References

-

Hydrogenation of Aromatic Polycarboxylic Acids

- Title: Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal C

- Source: N

-

URL:[Link]

-

Stereoselective Synthesis of Cyclohexane Derivatives

- Title: Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.

- Source: Chemical Science (RSC).

-

URL:[Link]

-

Mellitic Acid Precursor Data

- Title: Mellitic acid - Wikipedia (General Properties & Prepar

- Source: Wikipedia.

-

URL:[Link]

- General Hydrogenation Catalysis: Title: Hydrogenation Catalysts - TCI Chemicals. Source: TCI Chemicals.

The Coordination Chemistry of Cyclohexanehexacarboxylic Acid: A Technical Guide for Advanced Applications

Introduction: Beyond Flatlands in Coordination Chemistry

In the vast field of coordination chemistry and Metal-Organic Frameworks (MOFs), the majority of research has historically centered on rigid, aromatic carboxylate linkers.[1] These ligands, such as terephthalic acid, have been instrumental in the development of highly porous and stable materials. However, their rigidity often limits the structural diversity and dynamic behavior of the resulting frameworks. This guide delves into the compelling world of a less-explored but highly versatile ligand: 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H6chhc).

Unlike its aromatic counterparts, H6chhc introduces a unique combination of high denticity and profound conformational flexibility. This non-planar, aliphatic backbone opens the door to novel network topologies, dynamic structural responses, and multifunctional materials. For researchers, scientists, and drug development professionals, understanding the coordination chemistry of H6chhc is paramount for designing next-generation materials for catalysis, sensing, and advanced therapeutic delivery systems.[2][3] This guide provides an in-depth exploration of the core principles, experimental methodologies, and emergent applications of H6chhc-based coordination compounds.

Part 1: The Ligand - A Study in Flexibility and Isomerism

The power of cyclohexanehexacarboxylic acid as a building block lies in the stereochemistry of its six carboxyl groups attached to a cyclohexane ring. The chair conformation of the cyclohexane core is the most stable, and the carboxyl groups can be arranged in either axial (a) or equatorial (e) positions. This leads to a variety of stereoisomers, each with a unique spatial arrangement of donor groups.

The conformational flexibility of the ligand is a critical factor in its coordination chemistry. The cyclohexane ring can, under specific synthetic conditions, be "trapped" in various conformations, and the carboxylate arms can rotate and bend to accommodate different metal coordination environments.[4] This adaptability allows H6chhc to form complexes with a wide range of metal ions and to construct diverse and often unique framework topologies. For instance, studies have shown that the same starting isomer of H6chhc can result in different final conformations within the crystalline structure depending on factors like temperature, solvent, and the presence of auxiliary ligands.[4] This dynamic behavior is a key differentiator from rigid aromatic linkers and is a central theme in the design of "smart" or responsive materials.[3][5]

Part 2: Synthesis and Crystallization - The Art of Controlled Assembly

The synthesis of coordination polymers from H6chhc typically relies on solvothermal or hydrothermal methods.[6][7] These techniques involve heating a mixture of the metal salt, the H6chhc ligand, and a solvent in a sealed vessel, allowing for the slow crystallization of the product.[8] The choice of reaction parameters is not merely procedural; it is the primary tool for directing the self-assembly process and controlling the final structure and properties of the material.

Causality in Experimental Design:

-

Temperature and Reaction Time: Higher temperatures can overcome kinetic barriers, leading to more thermodynamically stable phases. However, they can also induce in situ decarboxylation or conformational changes in the ligand.[4]

-

Solvent System: The polarity and boiling point of the solvent (e.g., water, DMF, DEF) influence the solubility of the precursors and can template the formation of specific pore structures.[7]

-

pH and Modulators: The acidity of the reaction mixture dictates the deprotonation state of the carboxylic acid groups. Using bases (like NaOH) or modulators (like benzoic acid) can control the coordination number of the metal clusters and the dimensionality of the resulting framework.[9]

-

Auxiliary Ligands: The introduction of secondary ligands, often nitrogen-based linkers like 4,4'-bipyridine, plays a crucial role.[10][11][12] These "pillars" or "spacers" can connect lower-dimensional structures into robust 3D frameworks, tune pore size, and introduce additional functionality.[10] The choice of auxiliary ligand can fundamentally alter the network topology.[2][10]

Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-H6chhc Polymer

This protocol is a representative example for the synthesis of a lanthanide-based coordination polymer, adapted from methodologies reported in the literature.[2]

-

Reagent Preparation:

-

Dissolve 0.1 mmol of a lanthanide(III) salt (e.g., Tb(NO₃)₃·6H₂O) in 5 mL of deionized water.

-

Dissolve 0.1 mmol of 1,2,3,4,5,6-cyclohexanehexacarboxylic acid (H6chhc) in 5 mL of deionized water. A small amount of a base (e.g., 0.1 M NaOH) may be added dropwise to aid dissolution by deprotonating the carboxylic acid groups.

-

-

Reaction Assembly:

-

Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

-

If an auxiliary ligand is used (e.g., 0.1 mmol of 4,4'-bipyridine), add it to the mixture at this stage.

-

Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

-

-

Hydrothermal Reaction:

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 160 °C over 2 hours.

-

Maintain the temperature at 160 °C for 72 hours.

-

Slowly cool the oven to room temperature over a period of 24 hours. Slow cooling is critical for the formation of high-quality single crystals.

-

-

Product Isolation and Purification:

-

Carefully open the autoclave and collect the crystalline product by filtration.

-

Wash the crystals sequentially with deionized water (3 x 10 mL) and ethanol (3 x 10 mL) to remove any unreacted starting materials.[8]

-

Dry the final product in a vacuum oven at 60 °C for 12 hours.

-

The workflow for this synthesis can be visualized as follows:

Part 3: Structural Diversity and Coordination Modes

The six carboxylate groups and the flexible ring of H6chhc give rise to a remarkable array of coordination modes and structural dimensionalities. The ligand can be partially or fully deprotonated, acting as an Hxchhc^((6-x)-^) anion. This allows it to bridge multiple metal centers, forming structures ranging from 1D chains and 2D layers to complex 3D frameworks.[2]

The final network topology is a direct consequence of the interplay between the ligand's conformation and the coordination geometry of the metal ion. For example, a ligand in a cis-e,a,e,a,e,a conformation might lead to a 2D layered structure, while other conformations could facilitate the formation of 3D networks with nanoscale cages.[2][4]

Data Presentation: Crystallographic Parameters

The precise structure of these materials is determined using single-crystal X-ray diffraction.[1][13][14] The table below summarizes key parameters for a representative H6chhc-based coordination polymer.

| Parameter | [Co(phen)(H₂O)(H₂chhc)₀.₅]¹³ |

| Formula | C₁₈H₁₅CoN₂O₇ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.267(2) |

| b (Å) | 10.749(2) |

| c (Å) | 10.826(2) |

| α (°) | 97.86(3) |

| β (°) | 103.62(3) |

| γ (°) | 95.00(3) |

| Volume (ų) | 807.8(3) |

| Coordination Environment | Distorted Octahedral Co(II) |

| H₂chhc Bridging Mode | η⁶μ₄ bridging |

Part 4: Properties and Advanced Applications

The unique structural features imparted by the H6chhc ligand lead to a range of interesting properties and potential applications, particularly relevant to materials science and drug development.

Luminescence and Sensing

Coordination polymers containing lanthanide ions (e.g., Tb³⁺, Eu³⁺) often exhibit strong, characteristic luminescence.[15][16] The H6chhc ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide center, which then emits light at its characteristic wavelength (e.g., green for Tb³⁺, red for Eu³⁺).[17] This property is highly sensitive to the coordination environment. The presence of certain small molecules that interact with the framework can alter the luminescence intensity, making these materials promising candidates for chemical sensors.[15][18]

Catalysis

The high density of metal nodes and the porous nature of MOFs make them attractive as heterogeneous catalysts.[19] While research on H6chhc-based catalysts is still emerging, related aliphatic carboxylate MOFs have shown activity in reactions such as the selective oxidation of cyclohexane and the chemical fixation of CO₂.[20][21] The flexible nature of the H6chhc framework could allow for substrate-induced fit, potentially enhancing catalytic selectivity.

Drug Delivery

For drug development professionals, MOFs built from flexible ligands like H6chhc offer significant advantages as drug delivery vehicles.[22]

-

High Drug Loading: The inherent porosity and large surface area allow for exceptionally high loading of therapeutic molecules compared to many traditional carriers.[22][23]

-

Controlled Release: The flexible nature of the framework can allow for a "breathing" effect, where the pores adapt to the size of guest molecules.[5] This can be exploited for the gradual release of drugs, potentially triggered by environmental stimuli like pH changes in tumor microenvironments.[9]

-

Biocompatibility: While toxicity is a key consideration for any MOF, the use of biocompatible metal ions and organic linkers can lead to materials with favorable safety profiles. The aliphatic nature of H6chhc may offer advantages in biodegradability over some aromatic linkers.

Conclusion and Future Outlook

The coordination chemistry of cyclohexanehexacarboxylic acid represents a frontier in the design of functional materials. Its conformational flexibility provides a powerful tool for creating coordination polymers and MOFs with unprecedented structural complexity and dynamic properties. The ability to trap different ligand conformations, control dimensionality through synthetic conditions, and incorporate functionality via metal nodes and auxiliary ligands makes H6chhc a platform for innovation.

Future research will likely focus on exploiting the dynamic nature of these frameworks for selective molecular recognition, advanced catalysis, and stimuli-responsive drug delivery systems. As synthetic control continues to improve, we can expect the rational design of H6chhc-based materials tailored for specific, high-value applications in medicine and technology.

References

-

Zhang, J., et al. (2017). Recent advances in structures and applications of coordination polymers based on cyclohexanepolycarboxylate ligands. Dalton Transactions. Available at: [Link]

- Sun, D., et al. (2008). Coordination chemistry of conformation-flexible 1,2,3,4,5,6-cyclohexanehexacarboxylate: trapping various conformations in metal-organic frameworks. Inorganic Chemistry.

-

Anstead, G. M., et al. (2018). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Applied Materials & Interfaces. Available at: [Link]

-

Wang, X-G., et al. (2021). Multifunctional luminescence sensing and white light adjustment of lanthanide metal-organic frameworks constructed from the flexible cyclotriphosphazene-derived hexacarboxylic acid ligand. Dalton Transactions. Available at: [Link]

-

Ayub, A., et al. (2020). The role of flexibility in MOFs (for Biomedical Applications). ResearchGate. Available at: [Link]

-

Gautam, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Available at: [Link]

-

Zhang, J., et al. (2017). Recent advances in structures and applications of coordination polymers based on cyclohexanepolycarboxylate ligands. ResearchGate. Available at: [Link]

-

Li, J., et al. (2023). Advanced metal-organic frameworks materials for drug delivery. Journal of Materials Chemistry B. Available at: [Link]

-

Lian, X., et al. (2014). Luminescence properties of mechanochemically synthesized lanthanide containing MIL-78 MOFs. Dalton Transactions. Available at: [Link]

-

Mondal, S., et al. (2020). The XRD patterns of (a) computed from single-crystal X-ray data of... ResearchGate. Available at: [Link]

-

Pro-Plus. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Pro-Plus. Available at: [Link]

-

Allendorf, M. D., et al. (2015). Luminescent Metal-Organic Frameworks. OSTI.GOV. Available at: [Link]

-

Wang, X., et al. (2022). A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response. Polymers. Available at: [Link]

-

Lustig, W. P., et al. (2017). Luminescent MOFs. Chemical Society Reviews. Available at: [Link]

-

Mandal, S., et al. (2024). Metal Organic Frameworks (MOFs): An Overview of Synthesis Methods. IntechOpen. Available at: [Link]

-

Journal of Sustainability, Policy, and Practice. (2025). Auxiliary Ligand Selection Effects on Coordination Polymer Performance: Design Principles and Optimization. Journal of Sustainability, Policy, and Practice. Available at: [Link]

-

ResearchGate. (2022). X-ray diffraction patterns of lanthanide complexes synthesized by three different methods. ResearchGate. Available at: [Link]

-

Zhang, J., et al. (2021). Role of the Auxiliary Ligand in the Spontaneous Resolution of Enantiomers in Three-Dimensional Coordination Polymers. Inorganic Chemistry. Available at: [Link]

-

Sciforum. (n.d.). Hydrothermal Synthesis of a new Cd-MOF. Sciforum. Available at: [Link]

-

IDEAS/RePEc. (2025). Second Auxiliary Ligand Effects on Coordination Polymer Structure: Regulating Metal-Organic Framework Properties. IDEAS/RePEc. Available at: [Link]

-

ResearchGate. (2021). Oxidation of cyclohexane by transition-metal complexes with biomimetic ligands. ResearchGate. Available at: [Link]

-

Wang, H., et al. (2025). Synthesis, X-Ray Crystal Structures, and Magnetic Properties of a Series of Trinuclear Rare-Earth Hepta-Chloride Clusters. Molecules. Available at: [Link]

-

protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. Available at: [Link]

-

Danis, L., et al. (1998). First single-crystal X-ray diffraction study of a lanthanide tricarbonate complex: [Co(NH3)6][Sm(CO3)3(H2O)]·4H2O. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

-

ResearchGate. (2012). Cyclohexane selective oxidation over metal-organic frameworks of MIL-101 family: Superior catalytic activity and selectivity. ResearchGate. Available at: [Link]

-

Magano, J., & Dunetz, J. R. (2011). Applications of Transition Metal Catalysis in Drug Discovery and Development. Wiley. Available at: [Link]

-

Lebduskova, P., et al. (2005). Crystal structures of lanthanide(III) complexes with cyclen derivative bearing three acetate and one methylphosphonate pendants. Inorganic Chemistry. Available at: [Link]

-

Lunic, D., et al. (2021). Using Light to Modify the Selectivity of Transition Metal Catalysed Transformations. Angewandte Chemie International Edition. Available at: [Link]

-

Beyzavi, M. H., et al. (2015). Metal–organic framework-based catalysts: Chemical fixation of CO2 with epoxides leading to cyclic organic carbonates. Coordination Chemistry Reviews. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in structures and applications of coordination polymers based on cyclohexanepolycarboxylate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. books.lucp.net [books.lucp.net]

- 8. ossila.com [ossila.com]

- 9. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]

- 10. Auxiliary Ligand Selection Effects on Coordination Polymer Performance: Design Principles and Optimization | Journal of Sustainability, Policy, and Practice [schoalrx.com]

- 11. Role of the Auxiliary Ligand in the Spontaneous Resolution of Enantiomers in Three-Dimensional Coordination Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Second Auxiliary Ligand Effects on Coordination Polymer Structure: Regulating Metal-Organic Framework Properties [ideas.repec.org]

- 13. researchgate.net [researchgate.net]

- 14. First single-crystal X-ray diffraction study of a lanthanide tricarbonate complex: [Co(NH3)6][Sm(CO3)3(H2O)]·4H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. osti.gov [osti.gov]

- 17. A New Microporous Lanthanide Metal–Organic Framework with a Wide Range of pH Linear Response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multifunctional luminescence sensing and white light adjustment of lanthanide metal-organic frameworks constructed from the flexible cyclotriphosphazene-derived hexacarboxylic acid ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 22. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Advanced metal-organic frameworks materials for drug delivery [ace.ewapub.com]

An In-depth Guide to the Stereoisomerism of Cyclohexane-1,2,3,4,5,6-hexacarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid (CHHCA) represents a fascinating and complex case study in stereoisomerism. As a fully substituted cyclohexane, its potential for multiple stereoisomers, each with unique conformational preferences and physicochemical properties, makes it a molecule of significant interest. This guide provides a detailed exploration of the stereochemical landscape of CHHCA, covering the theoretical basis of its isomerism, conformational analysis dictated by the chair framework, and the analytical techniques essential for isomer identification and characterization. By explaining the causality behind stereochemical stability and experimental choices, this document serves as a technical resource for professionals leveraging complex cyclic systems in fields ranging from materials science to medicinal chemistry.

Introduction: The Structural Complexity of a Saturated Ring System

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a cornerstone of modern chemistry and pharmacology. For cyclic molecules like cyclohexane, the constraints of the ring system introduce unique conformational possibilities that profoundly influence molecular properties. Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid (also known as hexahydromellitic acid) is a derivative where each carbon atom of the cyclohexane ring is substituted with a carboxylic acid group (-COOH)[1].

This complete substitution pattern gives rise to a rich variety of stereoisomers. Each carboxylic acid group can be oriented either 'up' or 'down' relative to the general plane of the ring, leading to numerous cis/trans arrangements. Understanding these arrangements is critical, as the specific stereochemistry dictates the molecule's overall shape, polarity, and ability to engage in intermolecular interactions such as hydrogen bonding—a key factor in its material and biological applications[1]. This guide will deconstruct the stereoisomerism of CHHCA, moving from foundational principles to practical analytical considerations.

Theoretical Stereoisomers of CHHCA

The number and type of stereoisomers for a 1,2,3,4,5,6-hexasubstituted cyclohexane can be systematically determined by considering the possible orientations of the six carboxyl groups. These isomers fall into two main categories: achiral meso compounds and chiral enantiomeric pairs. The classification is based on the presence or absence of a plane of symmetry within the molecule.

An analogous, well-studied system is that of the inositols (cyclohexane-1,2,3,4,5,6-hexols), which also have nine distinct stereoisomers.[2] This family of compounds consists of seven meso isomers and one pair of chiral enantiomers (D-chiro- and L-chiro-inositol). By analogy, a similar level of isomeric complexity is expected for CHHCA.

Logical Framework for Isomer Classification

The determination of stereoisomers in a polysubstituted cyclohexane is a process of identifying unique spatial arrangements while accounting for molecular symmetry. The workflow below illustrates the logical progression from a potential structure to its classification as either a meso compound or part of an enantiomeric pair.

Caption: Logical workflow for classifying stereoisomers of CHHCA.

Conformational Analysis: The Primacy of the Chair Conformation

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle strain and torsional strain, with all C-C-C bond angles approximating the ideal tetrahedral angle of 109.5°[3]. In this conformation, the six substituent positions on the ring are divided into two distinct types:

-

Axial (a): Three bonds point straight up and three straight down, parallel to the axis of the ring.

-

Equatorial (e): Six bonds point out from the perimeter of the ring.

A crucial phenomenon in cyclohexane chemistry is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial[4].

For substituted cyclohexanes, the two chair conformers are often not equal in energy. Substituents larger than hydrogen are generally more stable in the equatorial position to avoid steric hindrance with the other two axial substituents on the same side of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction [5].

For CHHCA, the six bulky carboxylic acid groups create significant steric demands. The most stable conformation for any given isomer will be the one that maximizes the number of carboxyl groups in the equatorial position.

Case Study: The all-cis vs. all-trans Isomers

-

all-cis Isomer: In one chair conformation, this isomer would have three axial and three equatorial carboxyl groups (e.g., 1,3,5-axial and 2,4,6-equatorial). A ring flip would convert it to the other chair form, which is identical in energy (3 axial, 3 equatorial).

-

all-trans Isomer: This isomer can exist in a conformation where all six carboxyl groups occupy equatorial positions. This arrangement minimizes steric strain from 1,3-diaxial interactions, making it an energetically favorable conformation. The alternative chair form, with all six groups in axial positions, would be extremely unstable and is not significantly populated at room temperature.

The relative stability of different CHHCA stereoisomers is therefore a complex interplay between minimizing 1,3-diaxial interactions and potentially stabilizing intramolecular hydrogen bonding patterns.

Chair Conformation and Ring Flip Visualization

The diagram below illustrates the two chair conformations of a generic CHHCA isomer, showing how a ring flip interconverts axial and equatorial positions. The stability of each conformer is dictated by the steric strain imposed by the axial substituents.

Caption: Interconversion of chair conformations via ring flip.

Synthesis and Isomer Separation

The synthesis of CHHCA isomers typically starts from an aromatic precursor, mellitic acid (benzenehexacarboxylic acid), via catalytic hydrogenation. The choice of catalyst (e.g., Rhodium on carbon) and reaction conditions such as temperature and pressure can influence the stereochemical outcome, often yielding a mixture of isomers[6].

Protocol 1: General Hydrogenation of Mellitic Acid

-

Objective: To synthesize a mixture of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid isomers.

-

Rationale: Catalytic hydrogenation is a standard method for reducing aromatic rings to their saturated cycloalkane counterparts. The stereoselectivity is often low, providing access to multiple isomers from a single reaction.

-

Methodology:

-

Reactor Setup: A high-pressure autoclave is charged with mellitic acid, a suitable solvent (e.g., water or a water/THF mixture), and a hydrogenation catalyst (e.g., 5% Rh/C).

-

Purging: The autoclave is sealed and purged several times with an inert gas (e.g., nitrogen) before being filled with hydrogen gas.

-

Reaction: The mixture is heated (e.g., 50-150°C) and pressurized with hydrogen (e.g., >1000 psig) with vigorous stirring[6]. The reaction is monitored for hydrogen uptake.

-

Workup: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration (e.g., through Celite).

-

Isolation: The solvent is removed under reduced pressure to yield the crude product, typically a white solid mixture of CHHCA isomers.

-

-

Self-Validation: The success of the reduction can be confirmed by ¹H NMR spectroscopy, looking for the disappearance of the aromatic proton signal and the appearance of aliphatic proton signals characteristic of the cyclohexane ring.

Separating the resulting mixture of isomers is a significant challenge. Techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) are required, exploiting the subtle differences in polarity and crystal packing among the stereoisomers.

Spectroscopic and Analytical Characterization

Confirming the precise stereochemistry of an isolated CHHCA isomer requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of cyclohexane derivatives.

-

¹H NMR: The key information comes from the coupling constants (J-values) between adjacent protons on the ring. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two protons.

-

Axial-Axial (a-a) Coupling: Dihedral angle ~180°. Results in a large coupling constant (typically 10-13 Hz).

-

Axial-Equatorial (a-e) & Equatorial-Equatorial (e-e) Coupling: Dihedral angles ~60°. Result in smaller coupling constants (typically 2-5 Hz).

-

Expert Insight: By carefully analyzing the splitting patterns and coupling constants in the proton spectrum, one can deduce the axial or equatorial orientation of the methine protons (the H on each C-COOH), and by extension, the relative stereochemistry of the carboxyl groups.

-

-

¹³C NMR: The number of unique signals in the ¹³C NMR spectrum provides information about the molecule's symmetry[7]. For example, a highly symmetric isomer like the all-trans (in its all-equatorial conformation) might show only one or two signals for the ring carbons, whereas a less symmetric isomer would show up to six distinct signals.

X-Ray Crystallography

For isomers that can be grown into single crystals of sufficient quality, X-ray crystallography provides unambiguous proof of stereochemistry and the solid-state conformation. It yields precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's three-dimensional structure. This technique was used to determine the structures of the all-cis and all-trans isomers of CHHCA complexed with europium[8].

Data Summary: Key Analytical Observables

| Technique | Parameter | Information Gained | Causality |

| ¹H NMR | Coupling Constants (³JHH) | Axial vs. Equatorial proton orientation | Karplus relationship: coupling magnitude depends on dihedral angle. |

| ¹³C NMR | Number of Signals | Molecular Symmetry | Chemically equivalent carbons due to symmetry elements give a single signal. |

| X-Ray | Atomic Coordinates | Absolute 3D structure, conformation | Diffraction of X-rays by the electron cloud of a crystal lattice. |

Applications and Future Outlook

The well-defined, rigid, and polyfunctional nature of CHHCA isomers makes them valuable building blocks in supramolecular chemistry and materials science. Their multiple carboxylic acid groups are excellent ligands for coordinating with metal ions, enabling the construction of highly ordered metal-organic frameworks (MOFs) and coordination polymers[8]. The specific stereoisomer used directly influences the geometry and dimensionality of the resulting framework.

In drug development, poly-functionalized cyclohexane rings can serve as rigid scaffolds for presenting pharmacophores in a precise three-dimensional arrangement, a key strategy for optimizing drug-receptor interactions.

The primary challenge remains the stereoselective synthesis and efficient separation of the individual isomers. Future research will likely focus on developing catalytic systems that can produce single, desired stereoisomers of CHHCA, unlocking their full potential for advanced applications.

References

-

Thuéry, P., & Masci, B. (2010). Two- and Three-Dimensional Europium−Organic Assemblies with the all-cis and all-trans Isomers of 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid. Crystal Growth & Design, 10(8), 3626-3631. Available from: [Link]

-

PubChem. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid. Available from: [Link]

-

Wikipedia. Cyclohexane conformation. Available from: [Link]

-

Chemistry LibreTexts. Conformational analysis of cyclohexanes. Available from: [Link]

-

Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. Available from: [Link]

- Google Patents. Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride.

-

Wikipedia. Cyclohexane-1,2,3,4,5,6-hexol. Available from: [Link]

Sources

- 1. CAS 2216-84-4: 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid [cymitquimica.com]

- 2. Cyclohexane-1,2,3,4,5,6-hexol - Wikipedia [en.wikipedia.org]

- 3. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US5412108A - Method for preparing 1,2,4-cyclohexanetricarboxylic acid and anhydride - Google Patents [patents.google.com]

- 7. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | C12H12O12 | CID 102227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Cyclohexanehexacarboxylic Acid in Supramolecular Architectures

[1]

Executive Summary

Cyclohexanehexacarboxylic acid (CHHCA), specifically its all-cis isomer , represents a high-value building block for supramolecular assembly, distinct from its aromatic analog, mellitic acid.[1] While mellitic acid offers rigid planarity, CHHCA introduces conformational flexibility and facial amphiphilicity .[1] This guide details the synthesis, conformational dynamics, and application of CHHCA in constructing Hydrogen-bonded Organic Frameworks (HOFs) and Metal-Organic Frameworks (MOFs), with a specific focus on its utility as a superprotonic conductor and facial capping ligand.[1]

Stereochemical & Conformational Landscape

The critical distinction of CHHCA in supramolecular design is its stereochemistry. Unlike the planar benzene ring of mellitic acid, the cyclohexane ring of CHHCA adopts a chair conformation. This results in a dynamic equilibrium that dictates its binding modes.[1]

The All-Cis Isomer: A Facial Ligand

The all-cis isomer (1,2,3,4,5,6-cis-cyclohexanehexacarboxylic acid) is the most sought-after stereoisomer for coordination chemistry due to its ability to segregate hydrophilic and hydrophobic domains.

-

Conformational Equilibrium: The molecule undergoes a chair-to-chair interconversion.[2]

-

Conformer A (All-Axial): The six carboxyl groups project vertically (alternating up/down in a narrow sense, but effectively occupying the axial positions).[1] This creates a dense, columnar hydrophilic core, ideal for facial capping of metal clusters.[1]

-

Conformer B (All-Equatorial): The six carboxyl groups project radially outward.[1] This maximizes the molecular footprint and is thermodynamically preferred in the absence of metal coordination, favoring the formation of 2D Hydrogen-bonded sheets (HOFs).

-

Energetics of Assembly

The "locking" of CHHCA into one conformer is the primary design strategy:

-

Metal Coordination: High-valence metals (e.g., Ln³⁺, Zr⁴⁺) often stabilize the all-axial or alternating conformations to satisfy high coordination numbers.[1]

-

Hydrogen Bonding: In HOFs, the all-equatorial form is favored to maximize donor-acceptor distances and minimize steric repulsion between vicinal carboxylates.

Synthesis & Purification Protocol

The synthesis of all-cis-CHHCA requires the exhaustive hydrogenation of mellitic acid. This protocol ensures high stereoselectivity for the cis isomer over the thermodynamically stable scyllo or myo forms.[1]

Protocol: Catalytic Hydrogenation of Mellitic Acid

Reagents:

-

Mellitic Acid (Benzenehexacarboxylic acid)[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂)[1]

-

Solvent: Aqueous NaOH (to form the soluble sodium salt) or Glacial Acetic Acid[1]

Step-by-Step Methodology:

-

Solubilization: Dissolve 10.0 g of mellitic acid in 100 mL of 1M NaOH. The aromatic ring is electron-poor, requiring activation.

-

Hydrogenation: Transfer the solution to a high-pressure Hastelloy autoclave. Add 1.0 g of Rh/Al₂O₃ catalyst.

-

Reaction Conditions: Pressurize with H₂ to 100 bar (1450 psi) . Heat to 80°C . Maintain stirring at 1000 rpm for 48 hours. Note: High pressure is critical to prevent partial reduction or decarboxylation.

-

Filtration: Cool to room temperature. Vent H₂. Filter the catalyst through a Celite pad.[1]

-

Acidification & Isolation: Acidify the filtrate with concentrated HCl to pH 1. The all-cis acid will precipitate as a white crystalline solid.

-

Recrystallization: Recrystallize from hot water. The all-cis isomer is less soluble than the trans isomers, facilitating purification.

Quality Control (QC):

Supramolecular Assembly Strategies

Hydrogen-Bonded Organic Frameworks (HOFs)

CHHCA is a premier candidate for proton-conducting HOFs due to its high density of carboxylic acid groups (

-

Assembly Logic: The all-equatorial conformer self-assembles into hexagonal sheets via

carboxylic acid dimers.[1] These sheets stack to form 1D channels filled with water molecules.[1] -

Proton Conductivity Mechanism: The water molecules in the channels form a hydrogen-bonded network with the carboxyl groups. Proton transport occurs via the Grotthuss mechanism (proton hopping), enhanced by the acidity of the hexatope.[1]

-

Performance: CHHCA-based HOFs can achieve proton conductivities in the range of

S cm⁻¹ at 95% RH, comparable to Nafion.

Metal-Organic Frameworks (MOFs)

In MOF synthesis, CHHCA acts as a flexible linker that can adapt its bite angle to the metal node.[1]

-

Lanthanide MOFs: The high coordination number of Lanthanides (Eu, Tb) matches the hexadentate nature of CHHCA.[1]

-

Structure: The ligand often adopts a "facial" binding mode (3-up/3-down axial) to cap the metal clusters, resulting in highly stable, water-tolerant frameworks.

-

Application: These MOFs act as luminescent sensors.[1] The CHHCA backbone lacks the quenching

-systems of aromatic ligands, enhancing the quantum yield of the lanthanide emission.

-

Visualization of Assembly Logic

The following diagram illustrates the bifurcation of the CHHCA building block into either HOFs or MOFs based on the stabilization of specific conformers.

Caption: Logical flow from mellitic acid precursor to divergent supramolecular architectures via conformational control.[1]

Functional Applications & Data Summary

The following table summarizes the key properties of CHHCA-derived materials compared to standard aromatic linkers.

| Property | CHHCA (Aliphatic) | Mellitic Acid (Aromatic) | Advantage of CHHCA |

| Flexibility | High (Chair flip) | None (Rigid planar) | Adaptive porosity; "Breathing" MOFs |

| Electronic State | Insulating ( | Conjugated ( | No fluorescence quenching; UV transparency |

| Binding Mode | Facial (3D) or Radial (2D) | Radial (2D) only | Access to discrete cages and clusters |

| Proton Conductivity | High ( | Moderate | Higher acidity/flexibility aids H-bonding |

Key Application: Proton Exchange Membranes (PEMs)

Researchers should target CHHCA for solid-state proton conductors .[1]

-

Synthesis: Co-crystallize CHHCA with imidazole or create a pure HOF under high humidity.[1]

-

Mechanism: The flexible cyclohexane backbone allows the carboxylic acid groups to reorient, lowering the activation energy for proton transfer compared to rigid aromatic backbones.

References

-

Synthesis & Conformational Analysis

-

Hydrogenation Protocol (Analogous Triol)

-

Proton Conductivity in Carboxylic MOFs

-

General HOF Design Principles

Sources

- 1. Mellitic acid - Wikipedia [en.wikipedia.org]

- 2. Ring reversal of cis-cyclohexane-1,2,3,4,5,6-hexacarboxylic acid and its hexamethyl ester - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Highly Efficient Proton Conduction in the Metal–Organic Framework Material MFM-300(Cr)·SO4(H3O)2 - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Dynamics of Cyclohexanehexacarboxylic Acid: A Theoretical Framework

Topic: Theoretical Studies of Cyclohexanehexacarboxylic Acid Conformations Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Computational Chemistry & Crystal Engineering)

Executive Summary

Cyclohexanehexacarboxylic acid (CHHCA), often referred to as hexahydromellitic acid, represents a pinnacle of steric crowding in alicyclic chemistry.[1][2][3][4] Unlike simple monosubstituted cyclohexanes, CHHCA presents a complex energy landscape governed by the competition between massive 1,3-diaxial steric repulsion and stabilizing intramolecular hydrogen bonding (IMHB).[1][2][3][4]

For drug development and Metal-Organic Framework (MOF) engineers, understanding these conformations is not merely academic.[1][2][3][4] The specific conformer (chair, boat, or twist-boat) dictates the pore topology in MOFs and the binding affinity in supramolecular drug delivery systems. This guide outlines the theoretical basis for analyzing CHHCA conformations and provides a validated computational protocol for their study.

The Stereochemical Landscape

To study CHHCA, one must first recognize that "cyclohexanehexacarboxylic acid" refers to a family of stereoisomers, analogous to the inositols.[1][2][3] The conformational behavior depends entirely on the relative stereochemistry of the six carboxyl (-COOH) groups.

Key Isomeric Forms

While there are nine possible stereoisomers, two represent the theoretical extremes of stability and strain:

| Isomer Analogue | Stereochemistry | Conformational Characteristic | Theoretical Relevance |

| Scyllo-CHHCA | All trans relative to neighbors | All-Equatorial (6e) | Global Minimum. The most thermodynamically stable form.[2][3][4] Used as a rigid linker in MOFs.[2][3][4] |

| Myo-CHHCA | cis-1,2,3,5-trans-4,6 | 1-Axial, 5-Equatorial (1a5e) | Bio-mimetic. Analogous to myo-inositol, the most abundant biological isomer.[1][2][3][4] |

| All-cis (Muco) | All cis | All-Axial (6a) | High Energy. The "6a" chair is theoretically impossible due to steric clash; distorts to Twist-Boat.[1][2][3][4] |

The Energetic Conflict: Sterics vs. H-Bonding

In a standard cyclohexane, an axial substituent incurs an energetic penalty (A-value).[1][2][3][4] For a -COOH group, the A-value is approx 1.4 kcal/mol.[1][3]

-

Steric Repulsion: In isomers with multiple axial groups, 1,3-diaxial interactions normally destabilize the ring.[1][2][3]

-

The Stabilizing Force (IMHB): Uniquely in CHHCA, axial -COOH groups are positioned perfectly to donate a proton to the carbonyl oxygen of a neighboring equatorial -COOH.[3] This Intramolecular Hydrogen Bond can lower the system's energy by 5–7 kcal/mol per bond, often overriding the steric penalty.

Computational Methodology (Protocol)

As a Senior Scientist, I do not recommend standard B3LYP for this molecule. Standard functionals fail to capture the dispersion forces critical for accurate ring puckering and weak H-bonding interactions in crowded systems.

Recommended Theory Level

-

Functional: M06-2X (Minnesota functional) or wB97X-D (Head-Gordon).[1][2][3][4] These include dispersion corrections essential for modeling the attractive forces between crowded carboxyl groups.

-

Basis Set: 6-311++G(d,p) .[1][2][3][4] Diffuse functions (++) are non-negotiable here to accurately describe the electron density of the hydrogen bond protons.

-

Solvation: SMD (Solvation Model based on Density) . Gas-phase calculations will overemphasize IMHB. Use water or DMSO to simulate realistic synthesis conditions.[2][3][4]

Step-by-Step Workflow

Step 1: Initial Geometry Generation Do not rely on auto-generated 2D-to-3D converters.[2][3][4] They often default to the lowest steric energy, missing local minima stabilized by H-bonds.[1][3] Manually build the chair and boat starting points.

Step 2: Rotameric Search The -COOH groups can rotate. Before optimizing the ring, perform a Monte Carlo conformational search on the exocyclic C-C bonds to find the lowest energy H-bond network.

Step 3: Constrained Optimization (The "Drive") To map the transition from Chair to Twist-Boat:

-

Define the Cremer-Pople puckering parameters (

and -

Scan the coordinate space in

increments.[4] -

Calculate the Hessian at stationary points to confirm minima (0 imaginary frequencies) or transition states (1 imaginary frequency).[1][2][4]

Visualization of Conformational Logic

The following diagram illustrates the decision logic a researcher must apply when evaluating CHHCA stability.

Figure 1: Decision logic for predicting CHHCA conformational preference based on the interplay between steric repulsion and hydrogen bonding.[3]

Applications in Drug Development & Materials

MOF Crystal Engineering

CHHCA is a "super-ligand" for MOFs.[2][3][4] Its six coordination sites allow for the formation of highly stable, water-resistant frameworks (e.g., interacting with Zr(IV) clusters).[1][2][3][4]

-

Critical Parameter: The distance between carboxyl carbons.

-

Impact: If the simulation predicts a twist-boat, the node spacing changes, altering the MOF's pore size and gas storage capacity. Accurate DFT optimization ensures the predicted pore size matches experimental X-ray diffraction (XRD) data.[4]

Supramolecular Drug Delivery

Similar to cyclodextrins, CHHCA derivatives can form host-guest complexes.[1][2][3][4]

-

Mechanism: The "all-cis" isomer, if stabilized in a specific bowl-shape (via solvation), can encapsulate small cationic drugs.[1][2][3][4]

-

Design Tip: Use the calculated Electrostatic Potential (ESP) map to identify the negative charge concentration in the center of the ring, which drives drug binding.

Experimental Validation Data

When validating your theoretical models, compare your DFT results against these standard crystallographic benchmarks.

| Parameter | Experimental Value (XRD) | Target DFT Accuracy (M06-2X) |

| C-C Bond Length (Ring) | 1.53 - 1.54 Å | |

| C=O Bond Length | 1.21 Å | |

| Ring Torsion Angles | ||

| COOH Rotation Barrier | ~8-10 kcal/mol |

References

-

PubChem. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid (Compound Summary). National Library of Medicine.[4] [Link][1][2][3][4]

-

Mittal, A., et al. Drug Delivery Applications of Metal-Organic Frameworks (MOFs).[1][2][3][4] IntechOpen, 2022.[1][2][3][4][5] [Link]

-

ResearchGate. Conformational Preferences of Cyclohexanedicarboxylic Acids in Water and DMSO. (General principles of acid conformation). [Link]

-

Royal Society of Chemistry. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT (M06-2X validation).[Link]

Sources

- 1. CAS 2216-84-4: 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid [cymitquimica.com]

- 2. 1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid Monohydrate | C12H14O13 | CID 16212298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclohexane-1,2,3,4,5,6-hexol - Wikipedia [en.wikipedia.org]

- 4. 1,2,3,4,5,6-Cyclohexanehexacarboxylic acid | C12H12O12 | CID 102227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]

The Chemistry of Saturated Rings: A Deep Dive into Cyclohexanehexacarboxylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of cyclohexane-1,2,3,4,5,6-hexacarboxylic acid, a fascinating and complex molecule at the intersection of historical organic chemistry and modern materials science. From its conceptual origins in the study of aromaticity to its contemporary applications in supramolecular chemistry and drug delivery, this document will explore the discovery, synthesis, stereochemistry, and utility of this fully substituted cyclohexane derivative. We will delve into the pioneering work that laid the groundwork for its synthesis, examine the intricacies of its isomeric forms, and provide detailed experimental protocols for its preparation and characterization, offering field-proven insights for today's researchers.

I. Historical Perspective: From Benzene's Mysteries to Saturated Rings

The story of cyclohexanehexacarboxylic acid is intrinsically linked to the elucidation of the structure of benzene and the subsequent exploration of its hydrogenated derivatives.

The Aromatic Precursor: Mellitic Acid

The journey begins with the discovery of mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid) in 1799 by Martin Heinrich Klaproth, who isolated it from the mineral mellite, also known as honeystone.[1][2] For much of the 19th century, the structure of benzene and its derivatives was a subject of intense debate. The work on mellitic acid played a role in these early investigations into the nature of the benzene ring.

The Dawn of Hydrogenation and the Influence of von Baeyer

The late 19th and early 20th centuries witnessed groundbreaking advancements that paved the way for the synthesis of cyclohexanehexacarboxylic acid. The German chemist Adolf von Baeyer , a towering figure in organic chemistry, made significant contributions to the understanding of cyclic compounds.[3] His "strain theory" provided a framework for understanding the stability of different ring sizes, and his work on the reduction of benzene derivatives was foundational.[3] Although catalytic hydrogenation as we know it today was not yet fully developed, early reduction methods were being explored.

The advent of catalytic hydrogenation, pioneered by French chemist Paul Sabatier in the late 1890s, revolutionized the field.[4][5] Sabatier's work, for which he received the Nobel Prize in Chemistry in 1912, demonstrated that finely divided metals like nickel could catalyze the addition of hydrogen to unsaturated and aromatic compounds, opening the door to the systematic synthesis of alicyclic compounds from their aromatic precursors.[4] It is within this scientific context that the hydrogenation of mellitic acid to cyclohexanehexacarboxylic acid, also known as hexahydromellitic acid, became a tangible synthetic goal.[6]

II. Synthesis and Stereochemistry: Navigating a Complex Landscape

The complete hydrogenation of the sterically hindered mellitic acid to cyclohexanehexacarboxylic acid presents significant stereochemical challenges. The resulting cyclohexane ring can exist in various isomeric forms depending on the spatial orientation (axial or equatorial) of the six carboxylic acid groups.

Stereoisomers of Cyclohexanehexacarboxylic Acid

The cyclohexane-1,2,3,4,5,6-hexacarboxylic acid molecule can exist in several stereoisomeric forms. The most notable of these is the all-cis isomer , where all six carboxylic acid groups are on the same face of the cyclohexane ring.[4] This particular isomer is of significant interest due to its unique structural properties and its utility in the construction of complex supramolecular structures.

The chair conformation is the most stable arrangement for a cyclohexane ring. In the case of the all-cis isomer of cyclohexanehexacarboxylic acid, the molecule exists in an equilibrium of two slowly exchanging chair conformations at room temperature.[4] This conformational dynamic can be studied using nuclear magnetic resonance (NMR) spectroscopy.[4]

Diagram: Chair Conformations of all-cis-Cyclohexanehexacarboxylic Acid

Caption: Ring reversal of all-cis-cyclohexanehexacarboxylic acid.

Experimental Protocol: Synthesis of all-cis-1,2,3,4,5,6-Cyclohexanehexacarboxylic Acid

The synthesis of the all-cis isomer of cyclohexanehexacarboxylic acid is typically achieved through the catalytic hydrogenation of mellitic acid or its corresponding anhydride. Modern protocols utilize rhodium-on-carbon or ruthenium-on-carbon catalysts under high pressure.

Materials:

-

Mellitic acid

-

5% Rhodium on activated carbon (or 5% Ruthenium on activated carbon)

-

Deionized water

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave, combine mellitic acid (1 equivalent) and deionized water. Add the 5% Rh/C catalyst (typically 5-10 wt% of the substrate).

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm).

-

Reaction Conditions: Heat the reactor to the target temperature (e.g., 100-150 °C) while stirring vigorously. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of celite or a suitable filter aid to remove the catalyst. Wash the catalyst with deionized water to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate using a rotary evaporator to remove the water. The resulting solid is crude all-cis-1,2,3,4,5,6-cyclohexanehexacarboxylic acid.

-

Purification: The crude product can be purified by recrystallization from hot water to yield the pure all-cis isomer.

Causality Behind Experimental Choices:

-

Catalyst Selection: Rhodium and ruthenium are highly effective catalysts for the hydrogenation of aromatic rings. The carbon support provides a high surface area for the reaction.

-

High Pressure and Temperature: These conditions are necessary to overcome the high activation energy required for the complete reduction of the highly stable aromatic ring of mellitic acid, which is sterically hindered by the six carboxylic acid groups.

-

Solvent: Water is a suitable solvent for mellitic acid and its hydrogenated product, and it is also environmentally benign.

Diagram: Synthetic Pathway to all-cis-Cyclohexanehexacarboxylic Acid

Caption: Synthesis of the target molecule from its aromatic precursor.

III. Characterization and Data Analysis

The structural elucidation of cyclohexanehexacarboxylic acid and its isomers relies on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and stereochemistry of cyclohexanehexacarboxylic acid isomers.[4] In the ¹H NMR spectrum of the all-cis isomer, the protons on the cyclohexane ring will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by the electronic environment created by the numerous carboxylic acid groups.

In the ¹³C NMR spectrum, the number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule, providing valuable information about its symmetry. For the all-cis isomer in its chair conformation, distinct signals for the axial and equatorial carboxyl carbons may be observed at low temperatures.[4]

| Technique | Expected Observations for all-cis Isomer |

| ¹H NMR | Complex multiplets for the cyclohexane ring protons. |

| ¹³C NMR | Signals corresponding to the cyclohexane ring carbons and the carboxyl carbons. Potential for distinct axial and equatorial signals at low temperature. |

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[7] This technique can be used to confirm the stereochemistry of the isomers and to study the intricate network of hydrogen bonds formed between the carboxylic acid groups.

IV. Applications in Research and Drug Development

While cyclohexanehexacarboxylic acid itself is not a therapeutic agent, its unique structural features make it and its derivatives valuable building blocks in various scientific and pharmaceutical applications.

Metal-Organic Frameworks (MOFs)